

# An In-depth Technical Guide to CNX-774: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CNX-774 is a potent, orally bioavailable small molecule that has emerged as a significant subject of interest in oncology research. Initially developed as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), subsequent mechanistic studies have unveiled a dual function, identifying it as a formidable inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This newly discovered activity has positioned CNX-774 as a promising agent to overcome resistance to conventional cancer therapies, particularly in the context of pancreatic cancer. This technical guide provides a comprehensive overview of the structure, function, and therapeutic mechanism of CNX-774, with a focus on its synergistic effects with dihydroorotate dehydrogenase (DHODH) inhibitors. Detailed experimental protocols and quantitative data are presented to support further research and development.

## Core Concepts: Structure and Dual Mechanism of Action

CNX-774, with the chemical formula C<sub>26</sub>H<sub>22</sub>FN<sub>7</sub>O<sub>3</sub> and a molecular weight of 499.5 g/mol , was first characterized as a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms a covalent bond with the Cys481 residue within the ATP-binding site of BTK, leading to the inhibition of its kinase activity.[1] BTK is a critical component of the B-cell



receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.

More recently, research has illuminated a BTK-independent mechanism of action for **CNX-774** that is central to its anti-cancer efficacy in certain contexts. It has been identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[2][3] ENT1 is a bidirectional, facilitated diffusion transporter responsible for the transport of purine and pyrimidine nucleosides across the plasma membrane. By inhibiting ENT1, **CNX-774** effectively blocks the nucleoside salvage pathway, a critical mechanism for nucleotide synthesis in some cancer cells.[2]

### **Quantitative Data**

The following tables summarize the key quantitative data for CNX-774's inhibitory activities.

Table 1: Inhibitory Activity of CNX-774 against Bruton's Tyrosine Kinase (BTK)

| Parameter | Value   | Assay Type                          | Reference |
|-----------|---------|-------------------------------------|-----------|
| IC50      | < 1 nM  | Biochemical (covalent modification) | [1]       |
| IC50      | 1-10 nM | Cellular (Ramos cells)              | [1]       |

Table 2: Synergistic Effect of CNX-774 with Brequinar (BQ) in Pancreatic Cancer Cell Lines



| Cell Line                  | Treatment       | IC₅o of Brequinar<br>(μM) | Fold Sensitization |
|----------------------------|-----------------|---------------------------|--------------------|
| S2-013                     | Brequinar alone | > 25                      | -                  |
| Brequinar + 2μM<br>CNX-774 | ~5              | > 5                       |                    |
| KPC 1245                   | Brequinar alone | > 25                      | -                  |
| Brequinar + 2μM<br>CNX-774 | ~10             | > 2.5                     |                    |
| KPC 1199                   | Brequinar alone | > 25                      | -                  |
| Brequinar + 2μM<br>CNX-774 | ~15             | > 1.6                     |                    |

Note: Specific IC<sub>50</sub> values for ENT1 inhibition by **CNX-774** are not currently available in the public domain. The synergistic effects observed with DHODH inhibitors strongly support its potent inhibition of ENT1-mediated nucleoside uptake.[2]

## Signaling Pathways and Experimental Workflows Dual Inhibition of Pyrimidine Synthesis Pathways

The primary therapeutic potential of **CNX-774** in pancreatic cancer stems from its ability to simultaneously block both the de novo and salvage pathways of pyrimidine synthesis when used in combination with a DHODH inhibitor like brequinar.





Click to download full resolution via product page

Caption: Dual inhibition of pyrimidine synthesis by Brequinar and CNX-774.

## **Experimental Workflow for Assessing Synergy**

A typical workflow to evaluate the synergistic anti-cancer effects of **CNX-774** and a DHODH inhibitor is outlined below.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pankaj Singh | Profiles RNS [profiles.ouhsc.edu]
- 2. BioKB Publication [biokb.lcsb.uni.lu]
- 3. ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to CNX-774: Structure, Function, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611970#cnx-774-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com